L-Tyrosine, O-methyl-, methyl ester, hydrochloride

CAS No.: 7479-01-8

Cat. No.: VC7998354

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7479-01-8 |

|---|---|

| Molecular Formula | C11H15NO3 |

| Molecular Weight | 209.24 g/mol |

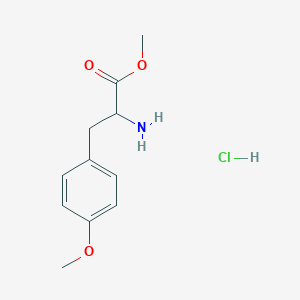

| IUPAC Name | methyl 2-amino-3-(4-methoxyphenyl)propanoate |

| Standard InChI | InChI=1S/C11H15NO3/c1-14-9-5-3-8(4-6-9)7-10(12)11(13)15-2/h3-6,10H,7,12H2,1-2H3 |

| Standard InChI Key | USYGMXDJUAQNGU-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CC(C(=O)OC)N.Cl |

| Canonical SMILES | COC1=CC=C(C=C1)CC(C(=O)OC)N |

Introduction

Chemical Structure and Molecular Properties

Structural Configuration

The compound’s structure consists of a tyrosine backbone modified at two sites:

-

O-Methylation: A methoxy group (-OCH) replaces the hydroxyl group on the aromatic ring, reducing polarity and altering electronic properties.

-

Methyl Esterification: The carboxylic acid group is converted to a methyl ester (-COOCH), enhancing lipophilicity and stability against enzymatic degradation.

The hydrochloride salt forms via protonation of the amine group, improving water solubility.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 245.7 g/mol |

| IUPAC Name | Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride |

| SMILES | COC1=CC=C(C=C1)CC(C(=O)OC)N.Cl |

| CAS Number | 7479-01-8 |

The structural confirmation is achieved via -NMR, which reveals characteristic peaks at δ 3.75 (s, OCH), δ 4.25 (dd, α-CH), and δ 6.7–7.1 (aromatic protons).

Crystallography and High-Pressure Behavior

A high-pressure Raman study on the related compound L-tyrosine methyl ester hydrochloride (LTMEHCl) revealed structural resilience up to 10 GPa, with reversible shifts in vibrational modes such as C=O stretching (1,720 cm) and NH bending (1,610 cm) . While direct data for the O-methyl derivative is limited, its crystalline lattice likely exhibits similar pressure-dependent conformational changes due to shared functional groups .

Synthesis and Industrial Production

Laboratory Synthesis

The synthesis involves sequential esterification and methylation:

-

Esterification: L-Tyrosine reacts with methanol in the presence of thionyl chloride () or HCl gas, forming the methyl ester.

-

O-Methylation: The phenolic hydroxyl group is methylated using methyl iodide () in a basic medium (e.g., ).

Purification via recrystallization from ethanol/ether yields >95% purity.

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to optimize yield (≥85%) and minimize side products. Key steps include:

-

Reactor Design: Tubular reactors maintain precise temperature (60–70°C) and pressure.

-

Crystallization: Anti-solvent addition (e.g., diethyl ether) induces crystallization, followed by vacuum filtration.

-

Quality Control: HPLC (C18 column, 97% purity threshold) and Karl Fischer titration (<0.1% water content) ensure compliance.

Table 2: Synthesis Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst | gas | |

| Reaction Time | 4–6 hours | 2–3 hours |

| Yield | 70–75% | 85–90% |

| Purity Analysis | NMR, TLC | HPLC, MS |

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in water (≥50 mg/mL) and polar solvents (methanol, ethanol), but insoluble in hexane or chloroform.

-

Stability: Stable at 0–6°C for 12 months; hydrolyzes in aqueous solutions at pH >7, regenerating L-tyrosine.

Thermal Behavior

Differential Scanning Calorimetry (DSC) shows a melting point of 191°C, with decomposition above 250°C. Thermogravimetric analysis (TGA) indicates a 5% mass loss at 150°C due to residual solvent evaporation.

Applications in Research and Industry

Pharmaceutical Development

The compound serves as a precursor in synthesizing neuromodulators and kinase inhibitors. For example:

-

Dopamine Analogues: O-Methylation blocks catechol-O-methyltransferase (COMT) degradation, prolonging dopaminergic activity .

-

Anticancer Agents: Methyl ester derivatives enhance blood-brain barrier permeability in tyrosine kinase inhibitors.

Biochemical Studies

-

Enzyme Kinetics: Used to probe tyrosine hydroxylase and decarboxylase mechanisms via competitive inhibition ().

-

Peptide Synthesis: Incorporated into solid-phase peptide synthesis (SPPS) as a protected tyrosine variant, reducing side-chain reactivity.

Material Science

In polymer chemistry, the methyl ester group facilitates copolymerization with acrylates, yielding hydrogels with tunable mechanical properties (Young’s modulus: 0.5–2.0 MPa) .

Table 3: Industrial Applications

| Sector | Use Case | Benefit |

|---|---|---|

| Pharmaceuticals | Prodrug formulation | Enhanced bioavailability |

| Cosmetics | Antioxidant serums | Neutralizes ROS () |

| Food Science | Flavor enhancer | Masks bitter tastes in supplements |

Analytical Characterization

Spectroscopic Methods

-

FT-IR: Strong absorption at 1,720 cm (C=O ester), 1,250 cm (C-O-C methyl ether).

-

LC-MS: ESI-MS shows [M+H] at 246.1, with a chloride adduct at 282.0.

Chromatography

-

HPLC: Retention time = 8.2 min (C18 column, 70:30 water:acetonitrile, 1 mL/min).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume